Product packaging for Dabigatran D4 hydrochloride(Cat. No.:)

Dabigatran D4 hydrochloride

Cat. No.: B1150010
M. Wt: 512
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Dabigatran (B194492) as a Direct Thrombin Inhibitor in Fundamental Research

Dabigatran is a synthetic, non-peptide small molecule that functions as a potent, competitive, and reversible direct thrombin inhibitor. nih.govacanthusresearch.com Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. nih.govveeprho.commedchemexpress.com Dabigatran binds directly to the active site of both free and clot-bound thrombin, effectively neutralizing its procoagulant activity. nih.govveeprho.comglpbio.com This direct and reversible inhibition distinguishes it from indirect inhibitors like heparin. nih.gov

In fundamental research, dabigatran has been extensively studied to understand the intricacies of the coagulation cascade and the effects of direct thrombin inhibition. In vitro studies have established its high affinity and selectivity for thrombin, with a reported inhibition constant (Ki) of 4.5 nM. veeprho.comclearsynth.comcaymanchem.com Research has shown that dabigatran effectively inhibits thrombin-induced platelet aggregation but does not affect aggregation induced by other agonists like collagen or ADP. veeprho.comclearsynth.com Furthermore, it has been demonstrated to inhibit tissue factor-induced thrombin generation in human plasma in a concentration-dependent manner. caymanchem.com

These fundamental research findings have been crucial in characterizing the pharmacological profile of dabigatran and have paved the way for its investigation in various preclinical and clinical models of thrombosis. veeprho.comeuropa.eu The predictable anticoagulant response of dabigatran has made it a valuable research tool in studies of hemostasis and thrombosis. europa.eunih.gov

Table 1: In Vitro Inhibitory Activity of Dabigatran

Parameter Value Description
Thrombin Inhibition Constant (Ki) 4.5 nM Measures the potency of dabigatran in inhibiting human thrombin. veeprho.comclearsynth.comcaymanchem.com
Thrombin-Induced Platelet Aggregation (IC50) 10 nM Concentration required to inhibit 50% of thrombin-induced platelet aggregation. clearsynth.comcaymanchem.comresearchgate.net
Thrombin Generation (ETP) Inhibition (IC50) 0.56 µM Concentration required to inhibit 50% of the endogenous thrombin potential in platelet-poor plasma. clearsynth.comcaymanchem.comresearchgate.net

Significance of Deuterium (B1214612) Isotope Labeling in Pharmaceutical Research

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. caymanchem.com The replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, is a significant strategy in pharmaceutical research. medchemexpress.com This substitution can profoundly impact a drug's metabolic fate due to the kinetic isotope effect (KIE). japsonline.comfishersci.fi The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. glpbio.comsimsonpharma.comnih.gov

This slowing of metabolic bond cleavage can lead to several advantageous changes in a drug's pharmacokinetic profile:

Improved Metabolic Stability: Deuteration at metabolically vulnerable sites can decrease the rate of metabolism, leading to a longer drug half-life and increased systemic exposure. nih.govnih.gov

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can reduce the formation of undesirable or toxic metabolites, potentially improving the drug's safety profile. nih.govnih.gov

Enhanced Bioavailability: For drugs with significant first-pass metabolism, deuteration can decrease this effect, leading to higher oral bioavailability. nih.gov

Stabilization of Chiral Centers: Deuterium substitution at a chiral center can reduce the rate of interconversion between stereoisomers. nih.govnih.gov

Beyond altering pharmacokinetics, deuterium-labeled compounds are invaluable tools in mechanistic studies of drug metabolism and as internal standards in bioanalytical assays.

Role of Dabigatran D4 Hydrochloride as a Stable Isotope-Labeled Reference Standard

This compound is a deuterium-labeled analog of dabigatran, specifically designed for use as an internal standard in analytical research. veeprho.comclearsynth.com In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard for ensuring accuracy and precision. europa.euresearchgate.net

The utility of this compound as an internal standard stems from its properties:

Chemical and Physical Similarity: It is chemically almost identical to the unlabeled analyte (dabigatran), meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.com

Mass Difference: The four deuterium atoms give it a distinct, higher mass-to-charge ratio (m/z) compared to dabigatran. This allows the mass spectrometer to differentiate between the analyte and the internal standard. researchgate.net

Correction for Variability: By adding a known amount of this compound to a biological sample (e.g., plasma) at the beginning of the analytical process, it can correct for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte. nih.goveuropa.eu

This compound is crucial for the accurate quantification of dabigatran in various research applications, including:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of dabigatran. veeprho.comnih.gov

Therapeutic Drug Monitoring: Precisely measuring dabigatran concentrations in patients to ensure therapeutic levels. veeprho.commedchemexpress.com

Bioequivalence Studies: Comparing the bioavailability of different formulations of dabigatran etexilate. europa.eu

Numerous validated LC-MS/MS methods have been developed that employ this compound as an internal standard for the determination of both free and total dabigatran in human plasma. europa.eunih.govresearchgate.net These methods are characterized by their high sensitivity, specificity, and reliability, which are essential for rigorous scientific research and regulatory submissions. clearsynth.comeuropa.euresearchgate.net

Table 2: Applications of this compound

Application Purpose Analytical Technique
Pharmacokinetic Research To accurately measure concentrations of dabigatran in biological samples over time. veeprho.com LC-MS/MS
Bioanalytical Method Validation To serve as an internal standard for validating methods for dabigatran quantification. clearsynth.com LC-MS/MS, GC-MS
Therapeutic Drug Monitoring To enable precise measurement of dabigatran levels for clinical research purposes. veeprho.com LC-MS/MS
Metabolic Studies To aid in the identification and quantification of dabigatran metabolites. veeprho.com LC-MS/MS

Properties

Molecular Formula

C25H22D4ClN7O3

Molecular Weight

512

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Deuterated Dabigatran Analogs

Methodologies for Deuterium (B1214612) Incorporation into Dabigatran (B194492) and its Precursors

The introduction of deuterium into the dabigatran scaffold is achieved through carefully designed synthetic routes that utilize deuterated starting materials or reagents at key stages. These methods are developed to ensure high levels of deuterium enrichment at the desired positions while maintaining the structural integrity of the molecule.

The synthesis of deuterated dabigatran analogs is a multi-step endeavor that begins with commercially available deuterated precursors. For instance, the preparation of [2H4] dabigatran etexilate has been accomplished starting from [2H5] bromobenzene. researchgate.net This pathway involves a sequence of classical organic reactions, including nitration, cyanation, a Pinner reaction, esterification, reduction, and finally, alkylation to build the complex structure of the final molecule. researchgate.net

Another approach to produce a different isotopologue, [2H3] dabigatran etexilate, involves a distinct synthetic sequence starting with deuterium methylamine (B109427) hydrochloride as the deuterium source. researchgate.net This route proceeds through steps such as acylchlorination, acylamidation, alkylation, reduction, cyclization, and a final alkylation step. researchgate.net These multi-step sequences highlight the modular nature of the synthesis, allowing for the introduction of deuterium at different locations within the molecule by selecting the appropriate deuterated starting materials. researchgate.netresearchgate.netsyrris.jpbohrium.com

The table below outlines a representative multi-step synthesis for a deuterated dabigatran analog.

StepStarting MaterialKey Reagents/ReactionIntermediate/Product
1[2H5] BromobenzeneNitrationDeuterated Nitrobenzene derivative
2Deuterated Nitrobenzene derivativeCyanationDeuterated Cyanobenzene derivative
3Deuterated Cyanobenzene derivativePinner ReactionDeuterated Imidate ester
4Deuterated Imidate esterEsterification & ReductionDeuterated Benzamidine precursor
5Deuterated Benzamidine precursorAlkylation & CyclizationDeuterated Dabigatran core
6Deuterated Dabigatran coreAlkylation[2H4] Dabigatran Etexilate

Achieving high levels of deuterium incorporation is critical for the utility of the final compound. nih.gov Therefore, the optimization of reaction conditions is a key focus in the synthesis process. nih.govscielo.br This involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents to maximize the deuterium enrichment in the product. For example, in palladium-catalyzed deuteration reactions, the choice of catalyst, solvent, and temperature can significantly influence the efficiency and selectivity of deuterium incorporation. nih.govassumption.edu Microwave-assisted reactions have also been shown to enhance the rate of H-D exchange, with temperature being a critical parameter to control the extent of deuteration. nih.gov The goal is to find a balance that provides the highest possible isotopic purity without promoting undesirable side reactions or isotopic scrambling. scielo.br

Chemical Characterization Techniques for Deuterated Dabigatran Analogs in Synthesis Research

Once the synthesis of a deuterated dabigatran analog is complete, its chemical identity, purity, and the extent of deuterium incorporation must be rigorously confirmed. A suite of analytical techniques is employed for this characterization.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the chemical purity of the synthesized compound, separating it from any unreacted starting materials or byproducts. imedpub.com

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is indispensable for confirming the molecular weight of the deuterated analog. It provides a precise mass measurement that reflects the incorporation of deuterium atoms, allowing for the determination of the number of deuterium atoms in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation and confirming the location of the deuterium labels.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule.

For compounds containing other specific nuclei, such as fluorine, ¹⁹F NMR would also be employed. nih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized deuterated dabigatran analog, confirming its structure, purity, and isotopic enrichment. nih.gov

TechniquePurposeInformation Obtained
HPLC/UPLCPurity AssessmentSeparates the target compound from impurities, allowing for quantification of chemical purity.
HRMSMolecular Weight DeterminationProvides a precise mass of the molecule, confirming the number of incorporated deuterium atoms.
¹H NMRStructural Elucidation & Deuterium LocationConfirms the chemical structure and identifies the specific sites of deuterium incorporation by observing signal disappearance.
¹³C NMRStructural ConfirmationVerifies the carbon framework of the molecule.

Advanced Analytical Methodologies Utilizing Dabigatran D4 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of dabigatran (B194492) in various biological matrices. This method offers high sensitivity and specificity, making it the gold standard for pharmacokinetic and bioequivalence studies. nih.govendotell.ch

The development and validation of LC-MS/MS methods for dabigatran analysis adhere to stringent guidelines to ensure reliability and accuracy. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Linearity: Calibration curves for dabigatran in plasma typically demonstrate excellent linearity, with correlation coefficients (r²) greater than 0.99 over a specified concentration range. nih.gov For instance, one validated method showed linearity from 1.04 to 406.49 ng/mL. nih.govresearchgate.net Another study established a linear range of 1.00–600.00 ng/mL for both dabigatran etexilate (the prodrug) and dabigatran. nih.gov

Accuracy and Precision: The accuracy of these methods is generally high, with recovery values often exceeding 89%. nih.gov Intra- and inter-day precision are critical for reproducibility, with relative standard deviation (RSD) values typically below 10-15%. nih.govnih.gov

Stability: The stability of dabigatran in biological samples under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage) is thoroughly evaluated to ensure sample integrity throughout the analytical process. researchgate.net

The table below summarizes typical parameters for a validated LC-MS/MS method for dabigatran analysis.

ParameterTypical Value/Range
Linearity (r²) > 0.99
Concentration Range 1 - 600 ng/mL
Accuracy (% Recovery) > 89%
Precision (% RSD) < 15%

This table presents a generalized summary of validation parameters based on multiple research studies.

Dabigatran D4 hydrochloride is the preferred internal standard (IS) in LC-MS/MS assays for dabigatran. nih.gov As a stable isotope-labeled analog, it shares nearly identical physicochemical properties with the unlabeled dabigatran. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency and matrix effects.

In a typical LC-MS/MS method, known concentrations of this compound are added to samples. The ratio of the peak area of dabigatran to that of the internal standard is then used to calculate the concentration of dabigatran in the sample. This approach significantly improves the accuracy and precision of the quantification. The multiple reaction monitoring (MRM) transitions for dabigatran and Dabigatran D4 are specific, for example, 472/289, 172 (m/z) for dabigatran and 476/293 (m/z) for Dabigatran D4. nih.govresearchgate.net

LC-MS/MS methods have been successfully developed for the simultaneous quantification of dabigatran etexilate, dabigatran, and its active metabolites, such as dabigatran acylglucuronide, in human plasma. nih.gov The high sensitivity of LC-MS/MS allows for the detection of these compounds even at low concentrations, which is essential for understanding the complete pharmacokinetic profile of the drug. The use of techniques like solid-phase extraction for sample cleanup helps to minimize interference from the complex biological matrix, ensuring accurate and reliable results. nih.gov

Other Chromatographic and Spectrometric Techniques for this compound Analysis

While LC-MS/MS is the predominant method, other techniques have also been explored for the analysis of dabigatran. High-performance liquid chromatography (HPLC) with UV or diode array detection (DAD) is a more accessible alternative. nih.govijamscr.com These methods, while generally less sensitive than LC-MS/MS, can be suitable for the analysis of bulk drug substances and pharmaceutical formulations. ijamscr.com Spectrophotometric methods have also been developed for the quantification of dabigatran etexilate mesylate in bulk and capsule forms. ijprajournal.com

Impurity Profiling and Reference Standard Applications in Pharmaceutical Research and Development

This compound can serve as a reference standard in the development and validation of analytical methods for impurity profiling of dabigatran. pharmaffiliates.com The presence of impurities in active pharmaceutical ingredients (APIs) can affect the efficacy and safety of the final drug product. Therefore, regulatory authorities require thorough impurity profiling.

LC-MS is a powerful tool for the identification and characterization of process-related impurities and degradation products of dabigatran. humanjournals.comactascientific.comrjptonline.org By comparing the chromatographic and mass spectrometric data of unknown peaks with that of reference standards, including isotopically labeled compounds, the identity of impurities can be confirmed. This is crucial for ensuring the quality and consistency of the drug substance.

Applications of Dabigatran D4 Hydrochloride in in Vitro and Non Clinical Research Models

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

In vitro systems are indispensable for characterizing the fundamental biochemical interactions of drug candidates. The use of deuterated standards like Dabigatran (B194492) D4 hydrochloride ensures the accuracy of quantitative data in these assays, which is crucial for elucidating molecular mechanisms.

ParameterValueDescription
K_i (Inhibition Constant)4.5 nMMeasures the high binding affinity of dabigatran to thrombin. tga.gov.aunih.gov
IC₅₀ (Platelet Binding Inhibition)118 nMConcentration of dabigatran required to inhibit 50% of thrombin binding to platelets. nih.govnih.gov

Thrombin is a powerful activator of platelets. nih.gov In vitro studies have consistently demonstrated that dabigatran effectively inhibits thrombin-induced platelet aggregation in a dose-dependent manner. nih.govnih.govuni.lu Research using human platelet-rich plasma showed that dabigatran exhibited potent inhibitory effects against platelet aggregation induced by 0.5 and 1.0 U/mL of thrombin, with half-maximal inhibitory concentrations (IC₅₀) of 10.5 nM and 40.4 nM, respectively. nih.gov At concentrations corresponding to therapeutic plasma levels (≥500 ng/mL), dabigatran significantly reduces platelet activation markers such as P-selectin and activated GPIIb/IIIa. nih.govuni.lu Notably, dabigatran's inhibitory effect is specific to thrombin-mediated pathways; it does not affect platelet aggregation induced by other agonists like arachidonic acid or adenosine (B11128) diphosphate (B83284) (ADP). nih.govuni.lumdpi.com

Thrombin ConcentrationDabigatran IC₅₀
0.5 U/mL10.5 nM nih.gov
1.0 U/mL40.4 nM nih.gov

In Vitro Metabolic Pathway Investigations and Metabolite Identification Using Deuterated Analogs

Dabigatran D4 hydrochloride is instrumental in metabolic studies, where it is used as an internal standard to accurately quantify the parent drug and its metabolites. This is particularly important for understanding the conversion of the prodrug, dabigatran etexilate, to its active form and its subsequent metabolism.

Dabigatran is administered orally as a double prodrug, dabigatran etexilate, to enhance its bioavailability. nih.govdrugbank.comrjptonline.org Following oral administration, dabigatran etexilate is rapidly and extensively converted to the active dabigatran through esterase-catalyzed hydrolysis. tga.gov.auresearchgate.net In vitro studies using human recombinant carboxylesterase enzymes (CES) have identified a two-step pathway. nih.govnih.gov The carbamate (B1207046) ester of dabigatran etexilate is first hydrolyzed by intestinal CES2 to an intermediate metabolite (M2). nih.govnih.gov Subsequently, the ethyl ester of this intermediate is hydrolyzed by hepatic CES1 to form the active dabigatran. nih.govnih.gov This sequential hydrolysis in the intestine and liver is crucial for the complete activation of the prodrug. nih.gov LC-MS/MS methods, which rely on deuterated standards like Dabigatran D4, are essential for identifying and quantifying these short-lived intermediate metabolites. nih.gov

EnzymeLocationFunction in Dabigatran Etexilate ConversionKinetic Parameter (K_m)
Carboxylesterase 2 (CES2)IntestineHydrolyzes the carbamate ester of the prodrug to form intermediate M2. nih.govnih.gov5.5 ± 0.8 μM nih.gov
Carboxylesterase 1 (CES1)LiverHydrolyzes the ethyl ester of the prodrug (or intermediate M2) to form active dabigatran. nih.govnih.gov24.9 ± 2.9 μM nih.gov

The primary metabolic pathway for dabigatran itself is direct conjugation via glucuronidation. nih.govdoi.orgnih.gov This process results in the formation of pharmacologically active acylglucuronides. fda.gov Four isomeric acylglucuronides have been identified: the 1-O-acylglucuronide (the initial enzymatic product) and its isomeric rearrangement products, the 2-O-, 3-O-, and 4-O-acylglucuronides. doi.orgnih.gov In vitro studies using human liver and intestinal microsomes have shown that this glucuronidation is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, namely UGT1A9, UGT2B7, and UGT2B15, with UGT2B15 identified as the major contributor. doi.orgnih.gov The 1-O-acylglucuronide is unstable and undergoes non-enzymatic acyl migration in aqueous solution (pH 7.4, 37°C) with a half-life of approximately one hour. doi.orgnih.gov The use of deuterated standards is critical for the accurate quantification of these isomeric metabolites, which exhibit anticoagulant effects equipotent to the parent dabigatran. nih.govnih.gov

Application in Non-Clinical Pharmacokinetic Research

In non-clinical pharmacokinetic (PK) studies, this compound is an indispensable tool. It serves as an ideal internal standard for bioanalytical methods used to determine the concentration of dabigatran and its metabolites in plasma, urine, and feces from animal models. nih.gov The predictable pharmacokinetic profile of dabigatran has been characterized in numerous studies. researchgate.netnih.govnih.gov Following oral administration of the prodrug, peak plasma concentrations of dabigatran are typically reached in about 2 hours in healthy subjects. nih.govnih.gov The terminal elimination half-life is approximately 12 to 17 hours in subjects with normal renal function. fda.govnih.gov Dabigatran is primarily eliminated unchanged via renal excretion. nih.govnih.gov The volume of distribution is between 50 and 70 L. fda.govfda.gov Importantly, dabigatran is not a substrate, inhibitor, or inducer of cytochrome P450 (CYP450) enzymes, indicating a low potential for drug-drug interactions via this major metabolic pathway. nih.govfda.govnih.gov The accuracy of these fundamental PK parameters, determined in non-clinical and early clinical studies, relies heavily on robust bioanalytical methods validated with stable isotope-labeled internal standards like this compound.

Investigating Drug Absorption and Distribution in Model Systems

In non-clinical research, the investigation of a drug's absorption and distribution properties is fundamental to predicting its pharmacokinetic profile. While studies on absorption and distribution focus on the therapeutic agent, Dabigatran, the deuterated form, this compound, plays a critical, albeit indirect, role in these evaluations. Its primary application is not as the compound being tested for its own pharmacokinetic properties, but as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Dabigatran in biological samples derived from these model systems. clearsynth.comkcasbio.com

The use of a SIL-IS is considered best practice in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, which are ubiquitously used in pharmacokinetic studies. kcasbio.comnih.gov this compound is an ideal internal standard because it is chemically identical to Dabigatran, except that four of its hydrogen atoms have been replaced with deuterium (B1214612). This substitution results in a higher molecular weight, allowing it to be distinguished from the non-labeled Dabigatran by a mass spectrometer. However, its physicochemical properties and chromatographic behavior are nearly identical, meaning it experiences similar processing and potential matrix effects during sample preparation and analysis. clearsynth.comsigmaaldrich.com

By adding a known quantity of this compound to biological samples (e.g., plasma, tissue homogenates) from in vitro or animal models, researchers can correct for any loss of the analyte during extraction and for variations in instrument response. clearsynth.com This ensures that the measurement of Dabigatran concentrations is highly accurate and precise. nih.govnih.gov The data generated from these analyses are then used to build the pharmacokinetic profile of Dabigatran, as illustrated in the table below, which summarizes key parameters for the parent compound.

Table 1: Representative Pharmacokinetic Parameters of Dabigatran Determined Using Methods Relying on a Deuterated Internal Standard This table shows data for the non-labeled therapeutic agent, Dabigatran. The accuracy of these measurements is critically dependent on the use of a stable isotope-labeled internal standard like this compound during bioanalysis.

Parameter Value Species/Model
Peak Plasma Concentration (Tmax) ~2 hours Healthy Volunteers
Elimination Half-Life 12 to 14 hours Healthy Volunteers
Apparent Volume of Distribution 50-70 L Humans
Plasma Protein Binding ~35% Humans

Utilization in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Models

The role of this compound as an internal standard is equally crucial in in vitro ADME models designed to predict a drug's behavior in humans. These models are essential for screening compounds in early drug development and for investigating specific mechanisms of drug transport and metabolism.

A primary example is the Caco-2 cell permeability assay, which is considered the gold standard for predicting human intestinal absorption. nih.govnih.gov In this model, human colorectal adenocarcinoma (Caco-2) cells are grown as a monolayer on a permeable support, where they differentiate to mimic the intestinal epithelial barrier. sigmaaldrich.comresearchgate.net Studies are conducted to measure the transport of a drug, such as the prodrug Dabigatran etexilate, across this cell layer in both the apical-to-basolateral (A-B) direction (representing absorption) and the basolateral-to-apical (B-A) direction (representing efflux).

The quantification of the minute amounts of compound that permeate the cell layer requires highly sensitive bioanalytical methods like LC-MS/MS. nih.gov The inclusion of this compound in the analytical workflow for these assays is vital for achieving reliable and reproducible results. It allows for the precise determination of the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov

Table 2: In Vitro Permeability of Dabigatran Etexilate in Caco-2 Cell Monolayers Data presented are for Dabigatran etexilate, the prodrug of Dabigatran. The quantitative determination of these permeability values in such assays necessitates the use of a deuterated internal standard like this compound for analytical accuracy.

Parameter Description Value
Papp (A-B) Apparent permeability from apical to basolateral side 29 x 10⁻⁶ cm/s (with P-gp inhibitor)
Efflux Ratio Ratio of B-A permeability to A-B permeability 13.8

Theoretical and Mechanistic Insights from Deuterium Isotope Labeling

Principles of Deuterium (B1214612) Kinetic Isotope Effect in Biochemical Transformations

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The deuterium KIE is particularly pronounced due to the significant mass difference between hydrogen and deuterium, where deuterium is approximately twice as heavy. libretexts.orglibretexts.org This mass disparity leads to a lower vibrational frequency and a lower zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, which can result in a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. libretexts.orgprinceton.edu

This phenomenon is categorized into two main types:

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For deuterium substitution, the ratio of the reaction rates (kH/kD) is typically greater than 1, with values often ranging from 2 to 7. libretexts.orglibretexts.org A significant PKIE is strong evidence that the C-H bond cleavage is a rate-limiting part of the reaction mechanism. nih.govresearchgate.net This principle is extensively utilized in the study of enzyme-catalyzed reactions, such as those mediated by cytochrome P450 enzymes, to understand the mechanism of drug metabolism. nih.gov

Secondary Kinetic Isotope Effect (SKIE): This effect occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step. wikipedia.org SKIEs are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to changes in hybridization of the carbon atom to which the hydrogen/deuterium is attached. princeton.edu

The magnitude of the deuterium KIE provides valuable information for elucidating reaction mechanisms. For instance, in the metabolism of xenobiotics, a significant KIE upon deuteration of a specific site on a molecule suggests that enzymatic oxidation at that position is a key metabolic pathway. nih.govplos.org This knowledge can be strategically employed in drug design to slow down metabolism, potentially improving the pharmacokinetic profile of a drug. plos.orgnih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

PropertyCarbon-Hydrogen (C-H)Carbon-Deuterium (C-D)Implication
Mass of Isotope~1 amu~2 amuSignificant relative mass difference
Zero-Point EnergyHigherLowerStronger bond for C-D
Bond Dissociation EnergyLowerHigherMore energy required to break C-D bond
Vibrational FrequencyHigherLowerAffects reaction kinetics

Stable Isotope Tracing for Elucidating Biochemical Pathways

Stable isotope tracing is a powerful methodology used to follow the metabolic fate of a substrate through complex biochemical networks. nih.govspringernature.com By introducing a molecule labeled with a stable isotope, such as deuterium, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. nih.govimmune-system-research.com This approach provides unparalleled insights into the wiring of metabolic pathways, allowing for the qualitative and quantitative assessment of metabolic flux. immune-system-research.com

Deuterium-labeled compounds, including deuterated drugs or metabolites, serve as excellent tracers. When administered to cells, tissues, or whole organisms, these labeled molecules participate in metabolic reactions in a manner nearly identical to their unlabeled counterparts. immune-system-research.com Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the deuterated metabolites. immune-system-research.combitesizebio.com

The key applications of stable isotope tracing with deuterium include:

Mapping Metabolic Pathways: By observing the pattern of deuterium incorporation into various metabolites over time, it is possible to delineate the sequence of reactions in a metabolic pathway. nih.govnih.gov This has been instrumental in understanding central carbon metabolism, amino acid metabolism, and fatty acid synthesis. immune-system-research.com

Quantifying Metabolic Flux: Stable isotope tracing allows for the measurement of the rate of metabolic reactions, providing a dynamic view of cellular physiology that is not attainable with conventional metabolomics, which offers only a static snapshot. immune-system-research.com

Identifying Metabolic Reprogramming in Disease: This technique is widely used to study how metabolic pathways are altered in diseases such as cancer, diabetes, and immune disorders. nih.govimmune-system-research.com For example, deuterium metabolic imaging (DMI) using deuterated glucose can visualize altered glycolysis in tumors. nih.govresearchgate.net

Drug Metabolism Studies: Deuterium labeling is invaluable for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. researchgate.net By tracking the deuterated drug and its metabolites, researchers can identify the primary sites of metabolism and the enzymes involved. clearsynth.com

The ability to trace the journey of individual atoms through intricate biochemical networks makes stable isotope tracing an indispensable tool in modern life sciences research. nih.gov

Advantages of Deuterium Labeling for Enhancing Analytical Accuracy and Sensitivity

In addition to their role in mechanistic and metabolic studies, deuterium-labeled compounds like Dabigatran (B194492) D4 hydrochloride are crucial for enhancing the accuracy and sensitivity of analytical measurements, particularly in quantitative mass spectrometry. They are most commonly used as internal standards (IS) in bioanalytical methods. scioninstruments.comacanthusresearch.com

An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but be distinguishable by the analytical instrument. scioninstruments.com Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, perfectly fit this requirement. acanthusresearch.com The deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. scioninstruments.com However, due to its higher mass, it produces a distinct signal that can be separately monitored. acanthusresearch.com

The primary advantages of using deuterium-labeled internal standards include:

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. scioninstruments.com Since the deuterated IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these variations. clearsynth.com

Improved Precision and Accuracy: By normalizing the analyte's signal to that of the IS, variability introduced during sample preparation steps (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume) can be effectively compensated for, leading to more precise and accurate results. scioninstruments.comscispace.com

Enhanced Sensitivity: The use of an appropriate IS can help to distinguish the analyte signal from background noise, thereby improving the sensitivity and the lower limit of quantification of the assay. scioninstruments.com

Method Robustness: The inclusion of a deuterated IS makes the analytical method more robust and reliable, which is a critical requirement for clinical and pharmaceutical analyses. clearsynth.comscispace.com

Table 2: Role of Deuterated Internal Standards in Quantitative Analysis

Source of VariabilityImpact on AnalysisHow Deuterated IS Compensates
Sample Preparation (e.g., extraction loss)Inaccurate analyte recoveryAnalyte and IS are lost proportionally; ratio remains constant
Matrix Effects (Ion Suppression/Enhancement)Altered ionization efficiencyAnalyte and IS ionization are affected similarly
Instrumental Drift (e.g., injection volume)Inconsistent signal intensityRatio of analyte to IS signal is independent of injection volume

While highly advantageous, it is important to ensure the isotopic stability of the deuterium label. Labels should be placed on non-exchangeable positions within the molecule to prevent their loss during sample handling and analysis. acanthusresearch.com Despite this consideration, the use of deuterium-labeled compounds as internal standards is the gold standard for quantitative bioanalysis using mass spectrometry. scispace.com

Emerging Research Directions and Future Perspectives for Dabigatran D4 Hydrochloride

Development of Novel Deuterated Analogs for Specific Research Probes

The synthesis of deuterated compounds, driven by the kinetic isotope effect, is a growing area of medicinal chemistry. researchgate.net Incorporating deuterium (B1214612) at specific molecular positions can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties. researchgate.net This principle is being extended to create novel deuterated analogs of dabigatran (B194492), not just for use as internal standards, but as specific research probes to investigate drug metabolism and drug-target interactions.

Research has focused on synthesizing deuterium-labeled dabigatran etexilate and its intermediate derivatives. researchgate.net These efforts aim to enrich the landscape of anticoagulant drug research by creating molecules with potentially enhanced properties or specific metabolic pathways that can be traced and studied. researchgate.net For instance, by strategically placing deuterium atoms, researchers can investigate the susceptibility of different parts of the molecule to metabolic breakdown, providing insights into its biotransformation. Dabigatran etexilate itself is considered a clinical probe substrate for evaluating the activity of transporters like P-glycoprotein, and novel labeled analogs could further refine these investigations. nih.gov The development of such analogs, based on principles like bioisosterism and scaffold hopping, allows for a deeper understanding of the structure-activity relationships of direct thrombin inhibitors. nih.gov

Key Research Findings in Deuterated Analog Development

Research FocusKey FindingsPotential Application
Synthesis of Deuterium-Labeled Dabigatran EtexilateProduced derivatives with potentially higher anticoagulant activity compared to the unlabeled compound. researchgate.netDevelopment of new anticoagulant drugs with improved efficacy or safety profiles.
Kinetic Isotope EffectDeuteration can reduce the rate of metabolism at specific sites, leading to altered pharmacokinetic profiles. researchgate.netDesigning drugs with longer half-lives, reduced toxic metabolites, or enhanced bioavailability.
Use as Research ProbesLabeled analogs can be used to trace metabolic pathways and study drug transporter interactions in detail. nih.govElucidating mechanisms of drug absorption, distribution, metabolism, and excretion (ADME).

Advanced Spectroscopic and Structural Biology Applications with Labeled Compounds

Stable isotope-labeled compounds like Dabigatran D4 hydrochloride are invaluable in advanced spectroscopic applications, particularly mass spectrometry (MS). High-resolution mass spectrometry (HR-MS) is a powerful tool for identifying and characterizing drug metabolites and degradation products. rsc.org In one study, dabigatran etexilate was subjected to various stress conditions, and liquid chromatography coupled with multi-stage high-resolution mass spectrometry (LC-HR-MSn) was used to identify up to ten degradation products. rsc.org This level of structural elucidation is critical for understanding the drug's stability profile.

The use of labeled standards is crucial in these studies to confirm the identity of metabolites and degradation products by comparing their fragmentation patterns to the core structure. Other spectroscopic techniques are also employed to characterize dabigatran and its analogs. A comprehensive analysis might involve Fourier Transform Infrared Spectroscopy (FTIR) for functional group analysis, UV-Visible Spectroscopy for characteristic absorbance, and various thermal analysis methods to understand the molecule's stability. scispace.com While not extensively documented specifically for this compound, in structural biology, deuterated compounds can be used in neutron crystallography or certain Nuclear Magnetic Resonance (NMR) spectroscopy techniques to help determine the three-dimensional structure of drug-protein complexes.

Role in the Evolution of Quantitative Bioanalytical Research Methodologies

The most significant contribution of this compound has been its role in advancing quantitative bioanalytical methodologies. nih.gov The gold standard for measuring dabigatran concentrations in biological matrices like human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). endotell.ch The accuracy and reliability of these methods hinge on the use of an appropriate internal standard.

A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the ideal internal standard. aptochem.comscispace.com This is because it co-elutes with the unlabeled drug and has nearly identical chemical and physical properties, including extraction recovery and ionization response in the mass spectrometer. aptochem.com This similarity allows it to precisely account for variations during sample preparation and analysis, which is a key weakness of using structurally similar but non-isotopically labeled internal standards. aptochem.comscispace.com

The use of this compound and other SILs has enabled the development of robust, high-throughput, and highly sensitive LC-MS/MS assays for dabigatran and its metabolites. nih.govnih.gov These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. nih.govnih.gov The evolution of these bioanalytical techniques, underpinned by the availability of high-quality deuterated standards, ensures the generation of precise and accurate data crucial for both clinical practice and pharmaceutical research. biotech-asia.orglcms.cz

LC-MS/MS Method Parameters Using Dabigatran D4

ParameterDescription
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). nih.gov
Internal Standard Dabigatran D4. nih.gov
Extraction Solid-phase extraction from human plasma. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) to enhance selectivity and reduce matrix interference. nih.govresearchgate.net
MRM Transitions (Q1/Q3) Dabigatran: 472/289, 172 (m/z); Dabigatran D4: 476/293 (m/z). nih.gov
Linear Range 1.04-406.49 ng/mL. nih.gov
Application Successfully used in pharmacokinetic studies to analyze drug concentrations in patient samples. nih.gov

Q & A

Q. What is the structural and functional significance of Dabigatran D4 hydrochloride in thrombin inhibition studies?

this compound is a deuterated derivative of Dabigatran, a reversible and selective direct thrombin inhibitor. The deuterium substitution at four positions enhances its stability, making it a critical internal standard in mass spectrometry for pharmacokinetic studies. Its structural similarity to Dabigatran allows precise quantification while avoiding isotopic interference . Methodologically, researchers should validate its use in assays by comparing retention times and fragmentation patterns with non-deuterated Dabigatran to ensure specificity .

Q. How is this compound employed in quantifying thrombin inhibition kinetics?

Researchers use this compound to establish calibration curves in LC-MS/MS workflows. A typical protocol involves:

  • Spiking plasma/serum samples with known concentrations of this compound.
  • Extracting analytes using protein precipitation (e.g., acetonitrile).
  • Quantifying thrombin inhibition via fluorescence-based assays (e.g., using fluorogenic substrates like Z-Gly-Gly-Arg-AMC) .
  • Normalizing data against deuterated standards to correct for matrix effects .

Q. What are the key methodological considerations for ensuring reproducibility in studies using deuterated standards like this compound?

  • Purity Validation : Confirm isotopic purity (>99% deuterium incorporation) via NMR or high-resolution MS .
  • Storage Stability : Store at -20°C in anhydrous DMSO or methanol to prevent deuterium exchange with ambient moisture .
  • Cross-Validation : Compare results with non-deuterated Dabigatran to rule out isotopic effects on thrombin binding kinetics .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in clinical data on Dabigatran’s myocardial infarction risk compared to warfarin?

Pooled analyses of Phase II/III trials (e.g., RE-LY, RE-COVER) reveal a higher incidence of myocardial infarction with Dabigatran vs. warfarin. To investigate this:

  • Mechanistic Studies : Compare this compound’s thrombin inhibition profile with warfarin’s vitamin K antagonism in endothelial cell models, focusing on tissue factor (TF) expression and platelet activation pathways .
  • In Vivo Models : Use ApoE-/- mice to assess atherosclerotic plaque stability under Dabigatran vs. warfarin treatment, measuring biomarkers like CRP and IL-6 .
  • Data Harmonization : Apply meta-regression to adjust for confounding variables (e.g., INR control in warfarin arms) .

Q. What experimental strategies optimize the synthesis of deuterated Dabigatran analogs for tracer studies?

Evidence from deuterated Dabigatran etexilate synthesis suggests:

  • Deuterated Reagents : Use deuteromethylamine hydrochloride in substitution steps to achieve high isotopic purity .
  • Reaction Monitoring : Employ LC-MS to track deuterium incorporation during cyclization and ammonolysis steps .
  • Scale-Up Challenges : Address solvent isotope effects (e.g., D2O vs. H2O) in hydrolysis by optimizing temperature and pH .

Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s binding to thrombin?

Deuterium substitution may alter hydrogen-bonding networks or conformational flexibility in the thrombin active site. To assess KIEs:

  • Perform stopped-flow kinetics comparing Dabigatran and D4-labeled variants.
  • Use X-ray crystallography to resolve structural differences in thrombin-inhibitor complexes .
  • Calculate binding free energy changes (ΔΔG) via molecular dynamics simulations .

Q. What analytical challenges arise when quantifying low-abundance this compound in complex biological matrices?

Key challenges include ion suppression in MS and matrix interference. Mitigation strategies:

  • Sample Preparation : Use mixed-mode SPE cartridges (e.g., Oasis MCX) for enhanced selectivity .
  • Chromatography : Employ HILIC columns to separate Dabigatran D4 from endogenous phospholipids .
  • Data Acquisition : Implement scheduled MRM to improve sensitivity in high-throughput workflows .

Q. How can researchers differentiate this compound’s pharmacodynamic effects from other direct thrombin inhibitors (DTIs) like Argatroban?

  • Enzyme Kinetics : Compare Ki values (Dabigatran: 4.5 nM; Argatroban: 0.04 nM) using fluorogenic thrombin substrates .
  • Cellular Models : Assess endothelial barrier integrity in HUVECs exposed to DTIs, measuring VE-cadherin phosphorylation .
  • Proteomic Profiling : Use SILAC labeling to identify thrombin-dependent signaling pathways uniquely modulated by Dabigatran .

Methodological Resources

  • Data Analysis : Follow guidelines from Journal of Thrombosis and Thrombolysis for endpoint adjudication in anticoagulant trials .
  • Experimental Reporting : Adhere to Beilstein Journal of Organic Chemistry standards for compound characterization and reproducibility .
  • Statistical Frameworks : Apply composite endpoint analyses (e.g., myocardial infarction + stroke + vascular death) to contextualize clinical risk-benefit ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.